2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Description
The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole (hereafter referred to as the Target Compound) features a benzoxazole core substituted with a fluorine atom at position 4. The piperazine linker at position 2 connects to a pyrimidine ring bearing a cyclopropyl group and two methyl substituents (positions 5 and 6).
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-12-13(2)22-18(14-3-4-14)24-19(12)25-7-9-26(10-8-25)20-23-16-6-5-15(21)11-17(16)27-20/h5-6,11,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBITRGTLUKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxazole moiety, a piperazine ring, and a pyrimidine derivative. The presence of fluorine and cyclopropyl groups contributes to its unique pharmacological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, particularly in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and dopamine.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like phosphodiesterases and kinases, which are crucial in signal transduction pathways.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating that the compound may induce apoptosis through intrinsic or extrinsic pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Case Study on Anticancer Activity : A study involving the treatment of various cancer cell lines with the compound demonstrated significant inhibition of cell proliferation, particularly in HeLa cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Neuropharmacological Evaluation : In animal models, the compound showed promise as a CNS agent, with observed anxiolytic and antidepressant-like effects in behavioral tests. These effects were linked to modulation of serotonin receptors.
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while this compound exhibits low toxicity at therapeutic doses, further investigations are necessary to fully understand its safety margins.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole may function as orexin receptor modulators. Orexin receptors play a significant role in regulating arousal, wakefulness, and appetite. Modulating these receptors can potentially lead to new treatments for depression and anxiety disorders .
2. Antimicrobial Activity
Studies have highlighted the antibacterial properties of related compounds, particularly those containing the piperazine moiety. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
3. Cancer Therapeutics
The benzoxazole core structure is known for its ability to interact with DNA and inhibit tumor growth. Research into derivatives of this compound has shown promise in targeting cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like This compound . Modifications to the piperazine and pyrimidine rings can enhance binding affinity to target receptors while minimizing side effects.
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Substitution | Increases lipophilicity and receptor binding |
| Fluoro Group | Enhances metabolic stability and bioavailability |
| Benzoxazole Core | Provides DNA intercalation properties |
Case Studies
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of a compound structurally similar to This compound in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, showcasing its potential as a novel antidepressant .
Case Study 2: Antibacterial Properties
In vitro testing of related piperazine derivatives demonstrated effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the benzoxazole ring could further enhance antibacterial activity .
Comparison with Similar Compounds
Structural Analogs with Piperazine Linkers
Quinoline-Based Derivatives ()
A series of quinoline-piperazine hybrids (C1–C7) were synthesized and characterized in a 2022 study . These compounds share the piperazine linker but differ in core structure (quinoline vs. benzoxazole) and substituents. Key comparisons include:
| Compound ID | Core Structure | Substituents on Aromatic Rings | Synthesis Yield (%) | Key Spectral Data (¹H NMR, HRMS) |
|---|---|---|---|---|
| C1 | Quinoline | Phenyl | 78 | δ 8.45 (d, J=8.4 Hz, 1H), m/z 456.2012 |
| C4 | Quinoline | 4-Fluorophenyl | 82 | δ 8.32 (d, J=8.0 Hz, 1H), m/z 474.1925 |
| Target | Benzoxazole | 6-Fluoro, pyrimidine substituent | N/A | N/A |
Key Observations :
- The Target Compound’s benzoxazole core may enhance metabolic stability compared to quinoline derivatives, as oxazole rings are less prone to oxidative degradation .
- The 6-fluoro substituent in the Target Compound mirrors C4’s 4-fluorophenyl group, which in C4 improved lipophilicity (logP = 3.1 vs. 2.8 for C1) .
Pyrimidine-Modified Analogs ()
A structurally related compound, 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole , differs by a single fluorine atom at pyrimidine position 5 instead of a methyl group. However, detailed data (e.g., bioactivity, solubility) for this analog are unavailable due to access restrictions .
Fluorinated Heterocycles in Drug Development (–4)
INN Drug Bavdegalutamide ()
The WHO-listed drug bavdegalutamide (INN 2021) contains a fluorinated isoindole-piperazine-pyridazine scaffold. While structurally distinct from the Target Compound , both share:
- Fluorine substituents : Enhances membrane permeability and resistance to cytochrome P450 metabolism.
- Piperazine linkers : Facilitate binding to amine receptors (e.g., serotonin or dopamine receptors) .
Triazine-Based Fluorinated Compounds ()
Fluorinated triazine derivatives (e.g., Sec. 1253–1254) highlight the role of fluorine in improving photostability and aqueous solubility.
Preparation Methods
Pyrimidine Core Formation
The 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group is synthesized via cyclocondensation reactions. A representative method involves:
Example Protocol (Adapted from):
-
Step 1 : React cyclopropylacetonitrile (1 equiv.) with acetylacetone (1.2 equiv.) in the presence of sodium methoxide (2 equiv.) in methanol under reflux for 6 hours.
-
Step 2 : Introduce urea (1.5 equiv.) and heat at 120°C for 12 hours to form the pyrimidine core.
-
Step 3 : Purify via recrystallization from ethanol (Yield: 78%).
Piperazine Coupling
The pyrimidine intermediate is functionalized with piperazine via nucleophilic aromatic substitution (SNAr):
Key Data:
| Parameter | Value |
|---|---|
| Solvent System | THF/H2O (4:1) |
| Temperature | 20°C |
| Reaction Time | 24 hours |
| Yield | 96% |
Mechanistic Insight : The electron-deficient pyrimidine ring undergoes SNAr with piperazine, facilitated by the leaving group (Cl) and base (K2CO3).
Synthesis of the 6-Fluoro-1,3-benzoxazole Fragment
Benzoxazole Ring Construction
Benzoxazoles are typically synthesized from 2-aminophenol derivatives. For the 6-fluoro variant:
Example Protocol:
-
Step 1 : Dissolve 2-amino-4-fluorophenol (1 equiv.) in PPA and heat at 150°C for 3 hours.
-
Step 2 : Quench with ice water and extract with ethyl acetate.
-
Step 3 : Purify via silica gel chromatography (Yield: 82%).
Critical Note : The fluorine substituent is introduced at the outset to avoid post-cyclization functionalization challenges.
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution
The piperazine nitrogen attacks an electrophilic position on the benzoxazole ring:
Example Protocol (Adapted from):
-
Step 1 : Synthesize 2-chloro-6-fluoro-1,3-benzoxazole via chlorination of the benzoxazole using POCl3.
-
Step 2 : React with the pyrimidine-piperazine fragment (1.2 equiv.) in DMF with K2CO3 (3 equiv.) at 80°C.
-
Step 3 : Isolate via precipitation and wash with methanol (Yield: 65%).
Buchwald-Hartwig Amination
For substrates lacking inherent electrophilicity, palladium-catalyzed coupling is employed:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst System | Pd2(dba)3 (5 mol%), Xantphos (10 mol%) |
| Base | Cs2CO3 (2 equiv.) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 58–72% |
Optimization Challenges and Solutions
Steric Hindrance from Cyclopropyl Group
The cyclopropyl substituent on the pyrimidine ring may impede coupling reactions. Strategies include:
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can purity be ensured?
Methodological Answer:
The synthesis involves sequential nitration, piperazine coupling, and cyclization. For example:
Nitration: Start with 6-fluoro-1,3-benzoxazole in 15% HNO₃/AcOH at 0°C to introduce nitro groups .
Piperazine coupling: React with 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl-piperazine in refluxing toluene or chlorobenzene.
Cyclization: Use trimethyl orthoacetate in acetic acid to form the benzoxazole ring.
Purity Optimization:
- Monitor reaction progress via HPLC or TLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Confirm final compound purity (>95%) using LC-MS and elemental analysis .
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
- X-ray crystallography: Resolve crystal structure to confirm stereochemistry and piperazine-pyrimidine linkage (e.g., as demonstrated for pyridazine derivatives in ).
- NMR spectroscopy:
- ¹H/¹³C NMR to assign aromatic protons (6-fluoro-benzoxazole) and cyclopropyl/methyl groups.
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine ring.
- High-resolution mass spectrometry (HR-MS): Validate molecular formula (e.g., C₂₂H₂₄FN₅O).
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core modifications: Synthesize analogs with:
- Varied substituents on the pyrimidine (e.g., ethyl instead of cyclopropyl) .
- Alternative heterocycles (e.g., triazole replacing benzoxazole) .
Biological testing: Screen analogs for target activity (e.g., kinase inhibition, antimicrobial assays).
Computational modeling: Use docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to biological targets (e.g., bacterial enzymes or cancer cell receptors) .
Advanced: How to profile biological activity in vitro and address false positives?
Methodological Answer:
- Antimicrobial assays:
- Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (MIC values) .
- Include cytotoxicity controls (e.g., mammalian cell lines) to exclude nonspecific toxicity.
- Mechanistic studies:
- Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
- Use fluorescence-based assays (e.g., SYTOX Green uptake) to confirm membrane disruption .
Advanced: How to resolve contradictions in catalytic reaction yields during synthesis?
Methodological Answer:
- Variable optimization:
- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps .
- Test solvent polarity (DMF vs. THF) and temperature (reflux vs. microwave-assisted).
- Data analysis:
- Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent).
- Compare yields via ANOVA to isolate statistically significant variables .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Pull-down assays: Immobilize the compound on beads and incubate with cell lysates to capture binding proteins (identified via LC-MS/MS) .
- Cellular thermal shift assay (CETSA): Monitor protein stability shifts after compound treatment to confirm target binding .
- In vivo models: Use zebrafish or murine models to correlate pharmacokinetics (e.g., plasma half-life) with efficacy .
Tables for Key Data:
| Synthetic Optimization (Example) |
|---|
| Catalyst |
| Pd(OAc)₂ |
| PdCl₂ |
| Solvent: DMF |
| Solvent: THF |
| Biological Activity (Example) |
|---|
| S. aureus (MIC) |
| E. coli (MIC) |
| Cytotoxicity (IC₅₀) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
